Cas no 111258-23-2 (Methyl 4-methoxy-1H-indole-2-carboxylate)

Methyl 4-methoxy-1H-indole-2-carboxylate is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. Its key structural features—a methoxy group at the 4-position and a carboxylate ester at the 2-position—make it a valuable intermediate for constructing complex heterocyclic compounds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity allows for further functionalization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The presence of both electron-donating and electron-withdrawing substituents enhances its utility in regioselective reactions. High purity grades are available, ensuring reproducibility in research and industrial processes.
Methyl 4-methoxy-1H-indole-2-carboxylate structure
111258-23-2 structure
Product Name:Methyl 4-methoxy-1H-indole-2-carboxylate
CAS No:111258-23-2
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD00134300
CID:91379
PubChem ID:688172
Update Time:2025-11-02

Methyl 4-methoxy-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-methoxy-1H-indole-2-carboxylate
    • Methyl 4-methoxyindole-2-carboxylate
    • Methyl 4-methoxy-2-indolecarboxylate
    • Silicon dioxide
    • 4-Methoxyindole-2-carboxylic acid methyl ester
    • 4-Methoxy-1H-indole-2-carboxylic acid methyl ester
    • AKOS JY2083512
    • Ethyl 4-Methoxy-1H-indole-2-carboxylate
    • 4-METHOXY-2-INDOLECARBOXYLIC ACID METHYL ESTER
    • Methyl 4-methoxy-2-indolecarboxylate 99%
    • METHYL 4-METHOXY-2-INDOLECARBOXYLATE, 99 %
    • Methyl-4-methoxy-2-indolecarboxylate
    • 1H-Indole-2-carboxylic acid, 4-methoxy-, methyl ester
    • GLCZQTLCVLVFGV-UHFFFAOYSA-N
    • 1H-Indole-2-carboxylicacid, 4-methoxy-, methyl ester
    • ZERO/005116
    • Methyl4-Methoxy-2-Indolecarboxylate
    • PubChem7250
    • Oprea1_354
    • CHEMBL3290544
    • FT-0642724
    • SCHEMBL217459
    • 111258-23-2
    • BP-12480
    • GS-6653
    • W-204789
    • J-522366
    • SY036916
    • Oprea1_354943
    • MFCD00134300
    • DTXSID60350811
    • NS00015764
    • 4-Methyloxy-1H-indole-2-carboxylic acid methyl ester
    • EN300-336954
    • CS-W000799
    • A2203
    • methyl 4-methoxy-1H-indol-2-carboxylate
    • methyl 4-methoxyindole-carboxylate
    • M-3507
    • Methyl 4-methoxy-2-indolecarboxylate, 99%
    • 11258-23-4
    • methyl 4-methoxyindole-2carboxylate
    • FT-0697327
    • AKOS001476120
    • A853990
    • DB-040960
    • BBL022331
    • STK776270
    • MDL: MFCD00134300
    • Inchi: 1S/C11H11NO3/c1-14-10-5-3-4-8-7(10)6-9(12-8)11(13)15-2/h3-6,12H,1-2H3
    • InChI Key: GLCZQTLCVLVFGV-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1C=C(C(=O)OC)N2

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.3

Experimental Properties

  • Color/Form: White or light yellow crystalline powder
  • Density: 1.253
  • Melting Point: 140-142 °C (lit.)
  • Boiling Point: 370°C at 760 mmHg
  • Flash Point: 177.6 °C
  • Refractive Index: 1.612
  • PSA: 51.32000
  • LogP: 1.96310
  • Solubility: Not determined

Methyl 4-methoxy-1H-indole-2-carboxylate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H332-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/38
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/38
  • Safety Term:37/39-26

Methyl 4-methoxy-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 4-methoxy-1H-indole-2-carboxylate Production Method

Methyl 4-methoxy-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:111258-23-2)Methyl 4-methoxy-1H-indole-2-carboxylate
Order Number:A2203
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:12
Price ($):187.0/319.0/637.0
Email:sales@amadischem.com

Additional information on Methyl 4-methoxy-1H-indole-2-carboxylate

Methyl 4-methoxy-1H-indole-2-carboxylate (CAS No. 111258-23-2): A Versatile Building Block in Medicinal Chemistry

Methyl 4-methoxy-1H-indole-2-carboxylate is a key compound in the field of medicinal chemistry, characterized by its unique molecular structure that combines aromatic indole rings with functional groups such as methoxy and carboxylate moieties. This compound, with the CAS number 111258-23-2, represents a critical intermediate in the synthesis of bioactive molecules due to its ability to participate in diverse chemical reactions. Recent advances in synthetic methodologies have highlighted the role of this compound as a valuable scaffold for the development of pharmaceutical agents targeting various disease pathways.

The molecular framework of Methyl 4-methoxy-1H-indole-2-carboxylate consists of a six-membered indole ring fused with a five-membered pyrrole ring, forming a heterocyclic system with potential pharmacological relevance. The presence of the methoxy group at the 4-position and the carboxylate functionality at the 2-position imparts unique electronic and steric properties to the molecule. These substituents are critical for modulating the compound's reactivity and its ability to engage in bioconjugation processes, which are essential for drug design.

Recent studies have demonstrated the utility of Methyl 4-methoxy-1H-indole-2-carboxylate in the synthesis of indole-based derivatives with promising therapeutic applications. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the use of this compound as a starting material for the preparation of novel inhibitors targeting the kinase family. The indole core, combined with the methoxy and carboxylate groups, was shown to enhance the compound's binding affinity to specific protein targets, thereby improving its pharmacological profile.

One of the most significant areas of research involving Methyl 4-methoxy-1H-indole-2-carboxylate is its role in the development of antitumor agents. A 2022 study published in Cancer Research highlighted the ability of this compound to serve as a precursor for the synthesis of indole derivatives with potent cytotoxic activity against cancer cell lines. The methoxy group at the 4-position was found to play a crucial role in stabilizing the compound's conformation, which is essential for its interaction with DNA and the subsequent induction of apoptosis in malignant cells.

Additionally, Methyl 4-methoxy-1H-indole-2-carboxylate has been explored for its potential in the design of anti-inflammatory drugs. A 2021 review in Medicinal Chemistry Reviews discussed the synthesis of indole derivatives with anti-inflammatory properties, emphasizing the importance of the methoxy and carboxylate functionalities in modulating the compound's biological activity. The study suggested that the presence of these groups could enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.

From a synthetic perspective, the preparation of Methyl 4-methoxy-1H-indole-2-carboxylate has been optimized through various methodologies. A 2020 paper in Organic & Biomolecular Chemistry described an efficient route involving the condensation of indole derivatives with appropriate carboxylic acid precursors. This method not only improved the yield of the target compound but also reduced the number of purification steps, making it a practical approach for large-scale synthesis. The use of catalytic systems and green chemistry principles was also emphasized in this study, reflecting the growing importance of sustainable synthetic strategies in pharmaceutical research.

Furthermore, the compound's versatility has led to its application in the development of prodrugs. A 2023 study in Drug Delivery and Translational Research explored the use of Methyl 4-methoxy-1H-indole-2-carboxylate as a prodrug carrier for targeted drug delivery. The carboxylate group was modified to introduce cleavable linkers that could be selectively hydrolyzed in specific cellular environments, thereby enhancing the drug's bioavailability and reducing systemic toxicity. This approach highlights the compound's potential in the field of personalized medicine.

Despite its promising applications, the use of Methyl 4-methoxy-1H-indole-2-carboxylate is not without challenges. One of the primary concerns is the potential for metabolic activation, which could lead to the formation of reactive intermediates. A 2022 study in Toxicological Sciences investigated the metabolic fate of this compound in liver microsomes and found that certain enzymatic pathways could generate reactive metabolites. These findings underscore the importance of thorough toxicological evaluation when developing compounds based on this scaffold.

In conclusion, Methyl 4-methoxy-1H-indole-2-carboxylate (CAS No. 111258-23-2) is a multifunctional compound with significant potential in medicinal chemistry. Its unique structural features make it an ideal building block for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to expand the scope of its utility, from antitumor agents to anti-inflammatory drugs, while also addressing the challenges associated with its metabolic behavior. As synthetic methods and biological understanding evolve, this compound is poised to play an increasingly important role in the development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:111258-23-2)Methyl 4-methoxy-1H-indole-2-carboxylate
A2203
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):187.0/319.0/637.0
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